molecular formula C8H6O2 B7776989 Isophthalaldehyde CAS No. 30025-33-3

Isophthalaldehyde

Cat. No.: B7776989
CAS No.: 30025-33-3
M. Wt: 134.13 g/mol
InChI Key: IZALUMVGBVKPJD-UHFFFAOYSA-N
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Description

Isophthalaldehyde is an organic compound with the chemical formula C₈H₆O₂. It is one of three isomers of benzene dicarbaldehyde, a reduced analog of phthalic acid. This compound is a colorless solid, although commercial samples often appear yellowish . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Isophthalaldehyde can be synthesized through several methods:

Properties

IUPAC Name

benzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZALUMVGBVKPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870718
Record name 1,3-Benzenedicarboxaldehyde
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

246 °C
Record name Isophthalaldehyde
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Solubility

Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene
Record name Isophthalaldehyde
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Color/Form

Needles from dilute alcohol

CAS No.

626-19-7, 30025-33-3
Record name 1,3-Benzenedicarboxaldehyde
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Record name Isophthalaldehyde
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Record name Benzenedicarboxaldehyde
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Record name Isophthalaldehyde
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Record name 1,3-Benzenedicarboxaldehyde
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Record name Isophthalaldehyde
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Record name ISO-PHTHALALDEHYDE
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Record name Isophthalaldehyde
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Melting Point

89 °C
Record name Isophthalaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of isophthalaldehyde?

A1: this compound has the molecular formula C8H6O2 and a molecular weight of 134.13 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS). [, , , , , ]

Q3: How is this compound used in polymer synthesis?

A4: this compound serves as a monomer in the synthesis of various polymers, including polybenzimidazoles, polyesters, and poly(arylene ether imidazole)s. Its two aldehyde groups enable polymerization with diamines, diols, or bis(hydroxyimidazole) compounds. [, , , , ]

Q4: What factors affect the stability of this compound-based polymers?

A5: Factors influencing stability include the polymer's structure, molecular weight, and the presence of functional groups. For instance, poly(cyclodiborazane)s derived from this compound are susceptible to air oxidation, while poly(arylene ether imidazole)s exhibit good thermal stability. [, ]

Q5: Can this compound be used to synthesize porous materials?

A6: Yes, this compound is a key building block for covalent organic frameworks (COFs). By reacting it with specific linkers, porous 2D COFs with periodically heterogeneous pore structures can be synthesized. []

Q6: What types of reactions can this compound-derived compounds catalyze?

A7: Platinum complexes containing ligands derived from this compound show catalytic activity in carbon-carbon bond formation reactions, such as Michael additions and Diels-Alder reactions. []

Q7: How does the structure of the this compound-derived ligand affect the catalytic activity of metal complexes?

A8: The substituents on the nitrogen atoms of the imine groups in the ligand significantly influence the reactivity of the metal center. For example, bulky substituents can lead to the formation of dinuclear complexes over trinuclear ones. []

Q8: How is computational chemistry used in the study of this compound and its derivatives?

A9: Computational tools like density functional theory (DFT) calculations are employed to predict and understand the spectroscopic properties, reactivity, and molecular structures of this compound-based compounds. [, ]

Q9: Can computational methods be used to design new materials based on this compound?

A10: Yes, computational modeling can assist in designing novel COFs with tailored pore sizes and functionalities by simulating the interactions between this compound and various linker molecules. []

Q10: How does the position of substituents on the aromatic ring of this compound affect its reactivity?

A11: The position of substituents influences the electronic properties of the aldehyde groups, impacting their reactivity in condensation reactions. For instance, electron-withdrawing groups generally enhance the reactivity towards nucleophiles. [, ]

Q11: Can the reactivity of this compound be modulated by modifying the aldehyde groups?

A12: Yes, converting the aldehyde groups to other functionalities, such as imines, oximes, or alcohols, can significantly alter the reactivity of the molecule and its potential applications. [, , ]

Q12: How does the stability of this compound in solution vary with pH?

A13: this compound undergoes a reversible reaction with hydroxide ions in strongly alkaline solutions, forming the anion of the geminal diol. This reaction is influenced by the substituents on the aromatic ring. []

Q13: Are there any specific formulation strategies for improving the stability or solubility of this compound-derived compounds?

A14: The choice of solvent and additives during polymerization can significantly influence the solubility and stability of the resulting polymers. For example, poly(benzoxazole)s synthesized from this compound derivatives in ethyl lactate exhibit good stability and solubility. []

Q14: What analytical techniques are used to monitor the polymerization of this compound?

A15: Common techniques include gel permeation chromatography (GPC) for determining molecular weight distribution and nuclear magnetic resonance (NMR) spectroscopy for monitoring the disappearance of starting materials and formation of product. [, ]

Q15: Can this compound be used to detect specific analytes?

A16: Yes, fluorescent metal-organic frameworks (F-MOFs) synthesized using this compound derivatives have been investigated for their ability to selectively detect specific anions, such as H2PO4, in aqueous solutions. []

Q16: Is there any information available on the environmental impact of this compound or its derivatives?

A17: While specific data on the ecotoxicological effects of this compound itself is limited in the provided research, it's crucial to consider the potential environmental impact of its derivatives, particularly polymers. Evaluating their biodegradability and developing strategies for recycling and waste management are important aspects to address. [, ]

Q17: Can this compound-based materials be designed for biodegradability?

A18: Research into incorporating biodegradable linkages or functional groups into this compound-based polymers could potentially lead to more environmentally friendly materials. []

Q18: What are some essential resources for conducting research on this compound?

A19: Access to specialized equipment for polymer synthesis and characterization, such as NMR spectrometers, GPC systems, and thermal analysis instruments, is essential. Additionally, databases containing chemical information, synthetic procedures, and spectroscopic data are invaluable resources. []

Q19: What are some significant historical milestones in the research of this compound?

A20: Key milestones include the development of efficient synthetic routes to this compound and its derivatives, the exploration of its use as a monomer in polymer synthesis, and its application in the preparation of metal complexes for catalysis. More recently, the use of this compound in the construction of COFs has emerged as a significant area of research. [, , , ]

Q20: How does research on this compound intersect with other scientific disciplines?

A21: The study of this compound bridges various fields, including organic chemistry, polymer science, materials science, coordination chemistry, and supramolecular chemistry. Its diverse applications necessitate collaborations and knowledge exchange between these disciplines. []

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